6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one
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Overview
Description
6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidinone core with a benzothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole derivative, followed by its coupling with a pyrimidinone precursor. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-methylpyrimidin-2(1H)-one: shares structural similarities with other benzothiazole and pyrimidinone derivatives.
Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrimidinone derivatives: Often studied for their potential as antiviral and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H10N4O2S2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-amino-5-(1,3-benzothiazol-2-ylsulfanyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2S2/c1-16-9(13)8(10(17)15-11(16)18)20-12-14-6-4-2-3-5-7(6)19-12/h2-5H,13H2,1H3,(H,15,17,18) |
InChI Key |
PIIZOOWQOCVTBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)SC2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
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